molecular formula C9H6F3N3S B6336152 5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95% CAS No. 911135-63-2

5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%

Cat. No. B6336152
CAS RN: 911135-63-2
M. Wt: 245.23 g/mol
InChI Key: MDQUKWJCBQOBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol (TFMTT) is an important organic compound with a wide range of applications in the scientific research field. TFMTT is widely used in laboratory experiments due to its unique properties, such as its high solubility in organic solvents and its ability to form strong hydrogen bonds. This compound is also known as 5-Trifluoromethyl-phenyl-1,2,4-triazole-3-thiol, 5-TFMTT, or 5-TFM-TT. TFMTT has been studied extensively for its ability to interact with other molecules, as well as its potential applications in a variety of scientific fields.

Scientific Research Applications

TFMTT has a wide range of applications in scientific research. It has been used as a reagent in a variety of reactions, such as the synthesis of peptides and peptidomimetics, as well as the synthesis of heterocyclic compounds. Additionally, TFMTT has been used in the synthesis of novel drugs and pharmaceuticals. Furthermore, TFMTT has been used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of coordination complexes.

Mechanism of Action

Biochemical Pathways

neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results revealed that the compound has promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFMTT in laboratory experiments is its high solubility in organic solvents. This makes it ideal for use in a variety of reaction mixtures. Additionally, TFMTT is relatively stable and can be stored for long periods of time without significant degradation. However, TFMTT is also sensitive to light and should be stored in a dark place. Additionally, TFMTT has a low boiling point and can easily evaporate when heated.

Future Directions

Despite its wide range of applications, there is still much to be learned about the properties and potential applications of TFMTT. Future research could focus on the development of new synthetic methods for the production of TFMTT, as well as the exploration of new applications for the compound. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of TFMTT and its potential as a therapeutic agent. Finally, further research could focus on the development of novel compounds based on the structure of TFMTT.

Synthesis Methods

TFMTT can be synthesized using a variety of methods, including the reaction of 4-trifluoromethyl-phenol with thiourea in aqueous solution. This reaction produces a thiourea adduct, which can then be reacted with an aqueous solution of sodium hydroxide to produce the desired product. Alternatively, TFMTT can also be synthesized through the reaction of 4-trifluoromethyl-phenol with thiourea in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide.

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-13-8(16)15-14-7/h1-4H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQUKWJCBQOBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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